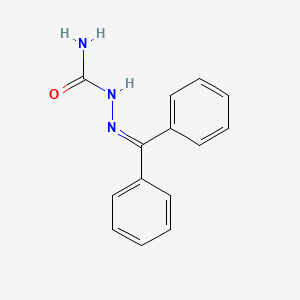
Pentachlorophenyl benzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentachlorophenyl benzenesulfonate is an organochlorine compound that combines the properties of pentachlorophenol and benzenesulfonate. It is known for its use in various industrial and agricultural applications due to its stability and effectiveness as a biocide.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pentachlorophenyl benzenesulfonate can be synthesized through the reaction of pentachlorophenol with benzenesulfonyl chloride. The reaction typically involves the use of a base such as potassium carbonate to facilitate the formation of the sulfonate ester. The reaction is carried out under mild conditions, often at room temperature, to ensure high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar methods. The process may include additional purification steps such as recrystallization or distillation to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
Pentachlorophenyl benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated phenyl derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles are employed under basic conditions.
Major Products
The major products formed from these reactions include various chlorinated and sulfonated derivatives, which can be further utilized in different chemical processes.
Aplicaciones Científicas De Investigación
Pentachlorophenyl benzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in developing new pharmaceuticals and as an antimicrobial agent.
Industry: Utilized in the production of pesticides, fungicides, and other biocides.
Mecanismo De Acción
The mechanism of action of pentachlorophenyl benzenesulfonate involves its interaction with cellular components, leading to the disruption of metabolic processes. The compound targets enzymes and proteins, inhibiting their function and leading to cell death. This makes it effective as a biocide and antimicrobial agent .
Comparación Con Compuestos Similares
Similar Compounds
Pentachlorophenol: A related compound used as a pesticide and disinfectant.
Benzenesulfonic acid: Another sulfonated compound with similar chemical properties.
Uniqueness
Pentachlorophenyl benzenesulfonate is unique due to its combined properties of pentachlorophenol and benzenesulfonate, offering enhanced stability and effectiveness in various applications compared to its individual components .
Propiedades
Número CAS |
6912-20-5 |
|---|---|
Fórmula molecular |
C12H5Cl5O3S |
Peso molecular |
406.5 g/mol |
Nombre IUPAC |
(2,3,4,5,6-pentachlorophenyl) benzenesulfonate |
InChI |
InChI=1S/C12H5Cl5O3S/c13-7-8(14)10(16)12(11(17)9(7)15)20-21(18,19)6-4-2-1-3-5-6/h1-5H |
Clave InChI |
LJCUQLCGWDFTPO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(Z)-5-(1,3-benzodioxol-5-yl)-4-nitropent-4-enyl] acetate](/img/structure/B14720578.png)

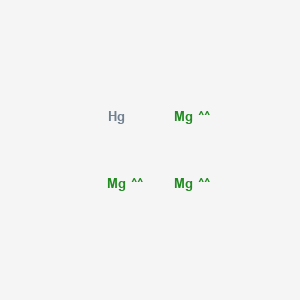



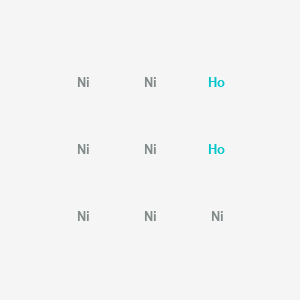
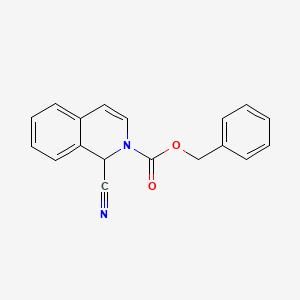
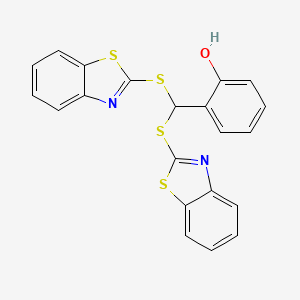
![[4-(4-Nitrophenyl)sulfanylphenyl]-phenylmethanone](/img/structure/B14720652.png)


